3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
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Description
3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C22H14ClF3N4O4S and its molecular weight is 522.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Conformations
Pyrazolo[3,4-b]pyridine derivatives, closely related to the chemical , have been synthesized and studied for their molecular conformations and hydrogen bonding in various dimensions. These compounds exhibit diverse molecular structures and are linked through various hydrogen bonds, contributing to their potential in materials science and molecular engineering (Sagar et al., 2017).
Reactions and Derivative Synthesis
Studies have shown that pyrazolo and pyridine derivatives can undergo various reactions to produce new compounds with potential applications in pharmaceuticals and material sciences. For instance, reactions involving chloroacetonitrile and phenacyl bromide have led to the formation of novel pyrazoles and pyridines, highlighting their versatility in synthetic chemistry (El-Reedy et al., 1989).
Catalysis and Stereoselectivity
The use of related compounds as catalysts has been demonstrated, for example, in the stereoselective Michael addition of cyclohexanone to nitroolefins. This indicates the potential of such compounds in asymmetric synthesis and catalysis, which is essential in the development of pharmaceuticals and fine chemicals (Singh et al., 2013).
Properties
IUPAC Name |
2-[3-[3-(benzenesulfonylmethyl)-4-nitrophenyl]pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N4O4S/c23-18-11-16(22(24,25)26)12-27-21(18)29-9-8-19(28-29)14-6-7-20(30(31)32)15(10-14)13-35(33,34)17-4-2-1-3-5-17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXCLXHGGZTLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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